3'-Chloro-3-(2-methylphenyl)propiophenone

Vue d'ensemble

Description

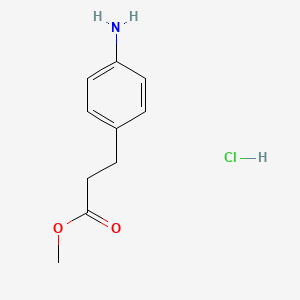

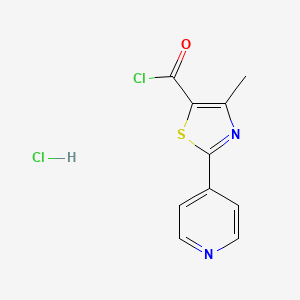

3’-Chloro-3-(2-methylphenyl)propiophenone is an organic compound that is commonly used as an intermediate in the synthesis of pharmaceutical drugs and organic compounds. It has a linear formula of ClC6H4COC2H5, a CAS number of 34841-35-5, and a molecular weight of 168.62 .

Synthesis Analysis

3’-Chloro-3-(2-methylphenyl)propiophenone can be synthesized through various methods. One such method involves the phenylation of 3′-chloropropiophenone, which is influenced by solvents and temperature . Another method involves the use of phenylacetone and chlorine gas Cl2 as raw materials, aluminium trichloride as a catalyst, and 1,2-ethylene dichloride as a solvent .Molecular Structure Analysis

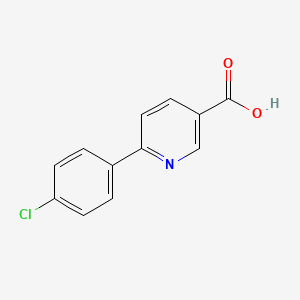

The molecular structure of 3’-Chloro-3-(2-methylphenyl)propiophenone is characterized by a chlorine atom attached to a benzene ring, which is further connected to a propiophenone group .Chemical Reactions Analysis

The chemical reactions involving 3’-Chloro-3-(2-methylphenyl)propiophenone are complex and can be influenced by various factors. For instance, the yield and enantioselectivity of its phenylation can be affected by the choice of solvents and temperature .Physical And Chemical Properties Analysis

3’-Chloro-3-(2-methylphenyl)propiophenone is a solid substance with a boiling point of 124 °C/14 mmHg and a melting point of 45-47 °C .Applications De Recherche Scientifique

Synthesis of Complex Molecules

3'-Chloro-3-(2-methylphenyl)propiophenone has been employed as a key intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of indole derivatives, which have been evaluated for their anti-inflammatory and analgesic activities. These derivatives showed significant activity, indicating potential for further preclinical development as therapeutic agents (Abdellatif, Lamie, & Omar, 2016).

Catalysis and Chemical Reactions

The compound has also been a focus in catalysis research. For example, it has been used in asymmetric synthesis processes, where specific enzymes from microbial sources have shown high selectivity and activity towards producing chiral alcohols, which are valuable in the synthesis of antidepressant drugs. Such studies demonstrate the potential of using biocatalysts for achieving high enantioselectivity in the synthesis of important pharmaceutical intermediates (Choi et al., 2010).

Materials Science

In materials science, 3'-Chloro-3-(2-methylphenyl)propiophenone has been involved in the development of novel materials with specific properties. It has been utilized in the formation of benzoxazine polymers, which are known for their thermal and mechanical stability. These materials find applications in coatings, adhesives, and composites due to their excellent performance characteristics. The research highlighted the use of renewable resources to introduce benzoxazine functionality to aliphatic hydroxyl-bearing molecules or macromolecules, paving the way for sustainable materials (Trejo-Machin et al., 2017).

Environmental and Analytical Applications

Analytical applications of 3'-Chloro-3-(2-methylphenyl)propiophenone include its use in developing sensors and assays for detecting environmental pollutants. For instance, modified electrodes have been prepared for the electrochemical detection of phenolic compounds, demonstrating the compound's utility in environmental monitoring and analysis (Karimi-Maleh et al., 2019).

Mécanisme D'action

The detailed reaction mechanism of 3-chloro-2-methyl-1-propene (a similar compound) with OH radical was investigated by employing highly accurate electronic structure calculations and kinetic modelling . Due to the unsaturated structure of 3-chloro-2-methyl-1-propene, it is highly reactive in the troposphere with OH radical .

Safety and Hazards

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO/c1-12-5-2-3-6-13(12)9-10-16(18)14-7-4-8-15(17)11-14/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIMKZCIDSQENR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644018 | |

| Record name | 1-(3-Chlorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Chloro-3-(2-methylphenyl)propiophenone | |

CAS RN |

898789-42-9 | |

| Record name | 1-(3-Chlorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5,6,7,7a,8,9,10,11-octahydro-4H-benzo[ef]heptalen-2-yl)ethanone](/img/structure/B1613380.png)

![N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine](/img/structure/B1613384.png)

![[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-3'-(trifluoromethyl)-](/img/structure/B1613398.png)